molecular formula C15H15N3O B2994795 N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide CAS No. 2176843-96-0

N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide

Cat. No.: B2994795
CAS No.: 2176843-96-0
M. Wt: 253.305
InChI Key: UEYOGSQYBBIGIJ-UHFFFAOYSA-N
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Description

N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide is a complex organic compound that belongs to the class of cyclopenta[c]pyrazole derivatives This compound is characterized by its unique structural features, which include a phenyl group, a cyclopentane ring fused to a pyrazole ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]pyrazole core: This can be achieved through the cyclization of a suitable precursor, such as a hydrazine derivative, with a cyclopentanone compound under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the cyclopenta[c]pyrazole core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the prop-2-enamide moiety: This step involves the reaction of the intermediate compound with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or carboxylic acid derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenyl-4H-cyclopenta[c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide moiety instead of prop-2-enamide.

    N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)but-2-enamide: Similar structure but with a but-2-enamide moiety.

Uniqueness

N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its prop-2-enamide moiety, in particular, may contribute to its enhanced reactivity and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-2-14(19)16-15-12-9-6-10-13(12)17-18(15)11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYOGSQYBBIGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C2CCCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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